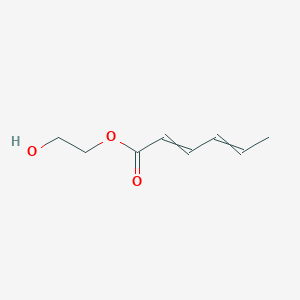![molecular formula C12H15ClN2O3 B14383319 1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one CAS No. 88699-33-6](/img/structure/B14383319.png)
1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one is an organic compound with a complex structure that includes a chloro, diethylamino, and nitro group attached to a phenyl ring, along with an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. Common synthetic routes include:
Nitration: Introduction of the nitro group to the phenyl ring using nitric acid and sulfuric acid.
Chlorination: Addition of the chloro group using chlorine gas or other chlorinating agents.
Amination: Introduction of the diethylamino group through nucleophilic substitution reactions.
Acylation: Attachment of the ethanone group using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and yield. The use of automated reactors and precise control of reaction parameters are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The diethylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
Substituted phenyl derivatives: Formed by nucleophilic substitution of the chloro group.
Applications De Recherche Scientifique
1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethylamino group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparaison Avec Des Composés Similaires
1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one can be compared with other similar compounds, such as:
1-[3-Chloro-4-(methylamino)-5-nitrophenyl]ethan-1-one: Similar structure but with a methylamino group instead of a diethylamino group.
1-[3-Chloro-4-(dimethylamino)-5-nitrophenyl]ethan-1-one: Similar structure but with a dimethylamino group instead of a diethylamino group.
1-[3-Chloro-4-(ethylamino)-5-nitrophenyl]ethan-1-one: Similar structure but with an ethylamino group instead of a diethylamino group.
Propriétés
Numéro CAS |
88699-33-6 |
|---|---|
Formule moléculaire |
C12H15ClN2O3 |
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
1-[3-chloro-4-(diethylamino)-5-nitrophenyl]ethanone |
InChI |
InChI=1S/C12H15ClN2O3/c1-4-14(5-2)12-10(13)6-9(8(3)16)7-11(12)15(17)18/h6-7H,4-5H2,1-3H3 |
Clé InChI |
MIOFBVJJBVHXKX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=C(C=C(C=C1Cl)C(=O)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



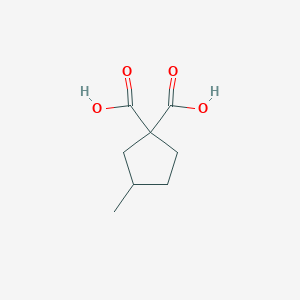

![N-[2-(3-Oxocyclohex-1-en-1-yl)ethyl]formamide](/img/structure/B14383271.png)
![4,4-Diphenyl-1,3,6,9-tetrathiaspiro[4.4]nonane-7,8-dione](/img/structure/B14383272.png)
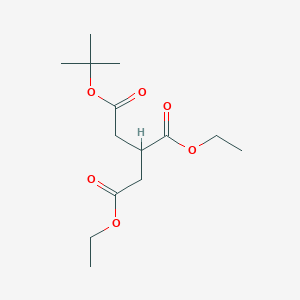

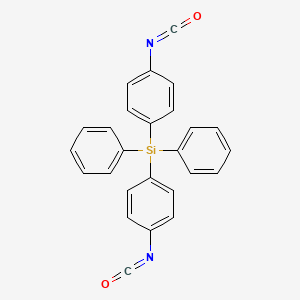
![3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14383303.png)
![1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride](/img/structure/B14383308.png)
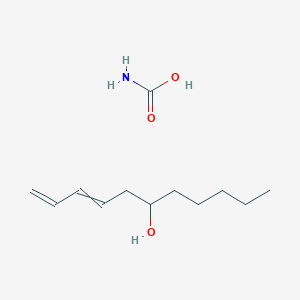
![4-Propoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14383325.png)

